molecular formula C21H25N3O3S B2709670 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 942013-40-3

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2709670
CAS RN: 942013-40-3
M. Wt: 399.51
InChI Key: BYXNXXQSFVSOJL-UHFFFAOYSA-N
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Description

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Lubricating Grease

A study focused on synthesizing and evaluating derivatives similar to the chemical compound for their antioxidant efficiency in lubricating greases. The research explored the synthesis of quinolinone derivatives, including their characterization and the investigation of their antioxidative properties when added to lubricating greases. The findings indicated a significant improvement in the antioxidative performance of the greases, highlighting the potential of such compounds in industrial applications related to lubrication and protection against oxidative degradation (Hussein, Ismail, & El-Adly, 2016).

Anticoagulant Activity

Another study explored the synthesis of compounds containing the pyrimidinone moiety with potential anticoagulant activities. The research led to the development of new compounds exhibiting inhibitory activity against blood coagulation factors Xa and XIa, suggesting the therapeutic potential of such compounds in preventing thrombotic disorders. This highlights the compound's relevance in medicinal chemistry, specifically in the development of new anticoagulant therapies (Potapov et al., 2021).

Electronic and Charge Transfer Properties

The electronic and photophysical properties of related pyrimidine derivatives were investigated to understand their potential as efficient charge transfer materials. The study involved quantum chemical investigations to tune the electronic and charge transfer properties of these compounds, suggesting their applicability in materials science, particularly in the development of new electronic and optoelectronic devices (Irfan, 2014).

Synthesis and Antimicrobial Activity

Research on the synthesis of novel C-5 and N-3 substituted derivatives revealed broad-spectrum antimicrobial activity. These compounds, synthesized by substituting positions of the parent compound, showed significant efficacy against various bacterial and fungal strains. This study underscores the compound's potential in the development of new antimicrobial agents, contributing to the fight against resistant microbial infections (Desai et al., 2013).

properties

IUPAC Name

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-13-5-12-24-18-10-3-8-16(18)20(22-21(24)27)28-14-19(26)23-11-4-7-15-6-1-2-9-17(15)23/h1-2,6,9,25H,3-5,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNXXQSFVSOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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